JH530

Triple-negative breast cancer Antiproliferative activity Methuosis

Select JH530 for its unparalleled specificity as a methuosis inducer in TNBC. It offers a clean mechanism with <10% apoptotic contamination, and a 60% tumor reduction in vivo at 5 mg/kg. Essential for SAR benchmarking and pathway dissection.

Molecular Formula C22H24BrN7O2S
Molecular Weight 530.4 g/mol
Cat. No. B14884342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJH530
Molecular FormulaC22H24BrN7O2S
Molecular Weight530.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NC2=NC(=NC=C2SC)N3CCNCC3)NC(=O)C4=NC(=CC=C4)Br
InChIInChI=1S/C22H24BrN7O2S/c1-32-17-12-14(6-7-15(17)28-21(31)16-4-3-5-19(23)27-16)26-20-18(33-2)13-25-22(29-20)30-10-8-24-9-11-30/h3-7,12-13,24H,8-11H2,1-2H3,(H,28,31)(H,25,26,29)
InChIKeyZMAGFFCQJPNJDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JH530 (6-Bromo-N-(2-methoxy-4-((5-(methylthio)-2-(piperazin-1-yl)pyrimidin-4-yl)amino)phenyl)picolinamide) Procurement Reference: Methuosis Inducer for Triple-Negative Breast Cancer Research


6-Bromo-N-(2-methoxy-4-((5-(methylthio)-2-(piperazin-1-yl)pyrimidin-4-yl)amino)phenyl)picolinamide, also designated as compound 5c and commonly referred to as JH530, is a pyrimidinediamine derivative that functions as a methuosis inducer [1]. This compound selectively triggers a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization in triple-negative breast cancer (TNBC) cells, distinguishing it mechanistically from conventional apoptosis- or autophagy-inducing agents [1]. JH530 demonstrates in vivo tumor-suppressive efficacy in HCC1806 xenograft models at well-tolerated doses without significant body weight loss, positioning it as a tool compound for investigating methuosis biology and as a preclinical candidate for TNBC therapy development [1].

Why Generic Substitution Fails: Structural Determinants of Methuosis Induction in 6-Bromo-N-(2-methoxy-4-((5-(methylthio)-2-(piperazin-1-yl)pyrimidin-4-yl)amino)phenyl)picolinamide Analogs


Within the pyrimidinediamine chemotype, minor structural modifications produce substantial divergence in both antiproliferative potency and methuosis induction capacity. Replacement of the 6-bromopicolinamide moiety with alternative amides or substitution of the methylthio group on the pyrimidine ring dramatically alters vacuolization phenotype and cytotoxic efficacy in TNBC models [1]. Empirical structure-activity relationship (SAR) data demonstrate that the specific combination of the 6-bromopicolinamide terminus and 5-(methylthio) substitution on the pyrimidine core is essential for the methuosis phenotype; close analogs exhibit either reduced potency or fail to induce vacuolization entirely, precluding functional interchangeability in experimental protocols [1].

Quantitative Differentiation Evidence for 6-Bromo-N-(2-methoxy-4-((5-(methylthio)-2-(piperazin-1-yl)pyrimidin-4-yl)amino)phenyl)picolinamide (JH530)


Antiproliferative Potency in TNBC Cells: JH530 vs. Structural Analogs 5a, 5b, and 5d

JH530 (compound 5c) demonstrated antiproliferative IC50 values of 0.44 μM in HCC1806 cells, 0.77 μM in HCC1937 cells, and 0.80 μM in MDA-MB-468 cells. In direct comparison with its closest structural analogs (5a, 5b, and 5d), JH530 exhibited superior potency across all tested TNBC lines [1]. Compound 5a (with a 6-chloropicolinamide terminus) showed IC50 values of 0.53 μM, 1.15 μM, and 1.13 μM in the same three lines respectively. Compound 5b (bearing an unsubstituted picolinamide terminus) displayed markedly reduced potency with IC50 values of 1.63 μM, 2.23 μM, and 2.55 μM. Compound 5d (containing a 6-fluoropicolinamide terminus) was even less active, with IC50 values of 2.41 μM, 3.22 μM, and 3.56 μM [1]. The 6-bromo substitution in JH530 is thus critical for antiproliferative activity.

Triple-negative breast cancer Antiproliferative activity Methuosis

Methuosis Phenotype Induction: JH530 vs. Structural Analogs in HCC1806 Cells

JH530 (compound 5c) at 1.5 μM induced cytoplasmic vacuolization in 95% of HCC1806 cells at 24 hours and 100% of cells at 48 hours [1]. In contrast, compound 5a (1.5 μM) induced vacuolization in only 85% of cells at 24 hours and 90% at 48 hours, while compounds 5b and 5d at the same concentration induced vacuolization in ≤50% of cells at 48 hours [1]. At 1.0 μM, JH530 induced vacuolization in approximately 70% of cells at 48 hours, whereas 5a reached only 40% under identical conditions [1]. The 6-bromo substitution is thus essential for the methuosis phenotype.

Methuosis Vacuolization Non-apoptotic cell death

Mechanism of Cell Death: JH530 Induces Methuosis, Not Apoptosis or Autophagy

JH530 induced minimal apoptosis in HCC1806 cells as measured by Annexin V-FITC/PI staining, with less than 10% apoptotic cells observed at 1.5 μM after 48 hours, despite 100% of cells displaying vacuolization [1]. The pan-caspase inhibitor Z-VAD-FMK (20 μM) failed to rescue JH530-induced cell death, confirming caspase independence. Autophagy inhibition with 3-methyladenine (5 mM) or chloroquine (10 μM) did not attenuate JH530-induced vacuolization or cytotoxicity [1]. In contrast, the known methuosis inducer MIPP induced vacuolization in only 60% of cells at 10 μM and exhibited detectable apoptosis (15-20%) [1].

Methuosis Cell death mechanism Apoptosis

In Vivo Tumor Growth Inhibition: JH530 vs. Vehicle Control in HCC1806 Xenograft Model

JH530 administered intraperitoneally at 2.5 mg/kg and 5.0 mg/kg every two days for two weeks significantly inhibited tumor growth in HCC1806 xenograft-bearing mice [1]. At the 5.0 mg/kg dose, JH530 reduced tumor weight by approximately 60% compared to vehicle-treated controls, with no apparent decrease in body weight observed in treated animals, indicating tolerability at efficacious doses [1]. The 2.5 mg/kg dose also produced significant tumor suppression, though less pronounced than the 5.0 mg/kg dose [1].

In vivo efficacy Xenograft TNBC

Structural Determinants of Methuosis Activity: Methylthio vs. Trifluoromethyl Substitution on Pyrimidine Core

The 5-(methylthio) substitution on the pyrimidine ring in JH530 is critical for methuosis induction. When compared to an analog containing a 5-(trifluoromethyl) group on the pyrimidine core, JH530 exhibited substantially greater potency. While the 5-CF3 analog retained some antiproliferative activity (IC50 ~2-3 μM range in TNBC cells), it failed to induce vacuolization at concentrations up to 10 μM [1]. In contrast, JH530 induced complete vacuolization at 1.5 μM [1].

Structure-activity relationship SAR Methuosis

Optimal Research and Preclinical Application Scenarios for 6-Bromo-N-(2-methoxy-4-((5-(methylthio)-2-(piperazin-1-yl)pyrimidin-4-yl)amino)phenyl)picolinamide (JH530)


Investigating Methuosis as a Therapeutic Vulnerability in Triple-Negative Breast Cancer

JH530 is the optimal tool compound for studying methuosis induction in TNBC due to its high potency (IC50 0.44-0.80 μM across HCC1806, HCC1937, and MDA-MB-468 cells) and complete vacuolization phenotype (100% of cells at 1.5 μM, 48h) [1]. Its clean mechanism—inducing <10% apoptosis at efficacious concentrations and showing no rescue by caspase or autophagy inhibitors—makes it uniquely suited for dissecting methuosis-specific signaling pathways without confounding cell death modalities [1]. Researchers investigating non-apoptotic cell death vulnerabilities in TNBC should prioritize JH530 over MIPP (which shows only 60% vacuolization at 10 μM with 15-20% apoptotic contamination) [1].

In Vivo Proof-of-Concept Studies for TNBC Therapeutics Targeting Methuosis

For preclinical programs requiring in vivo validation of methuosis-based therapeutic strategies, JH530 provides a validated and well-tolerated lead compound. In HCC1806 xenograft models, JH530 at 5.0 mg/kg (i.p., every 2 days for 2 weeks) reduced tumor weight by approximately 60% without causing apparent body weight loss [1]. This in vivo efficacy, combined with the absence of gross toxicity at therapeutic doses, positions JH530 as a reference compound for benchmarking novel methuosis inducers and for establishing pharmacodynamic markers of methuosis in tumor tissue [1].

Structure-Activity Relationship Studies of Pyrimidinediamine-Based Methuosis Inducers

JH530 serves as the benchmark compound for SAR campaigns aimed at optimizing pyrimidinediamine methuosis inducers. Its defined structural features—specifically the 6-bromopicolinamide terminus and 5-(methylthio) pyrimidine substitution—are essential for methuosis activity, as demonstrated by direct comparison with analogs 5a, 5b, 5d, and the 5-CF3 variant [1]. The quantitative potency differential (JH530 is 1.2- to 7.4-fold more potent than close analogs) provides a clear benchmark for assessing whether novel derivatives improve upon or deviate from the optimal methuosis-inducing pharmacophore [1].

Comparative Oncology Studies Requiring Clean Non-Apoptotic Cell Death Induction

In studies comparing apoptotic versus non-apoptotic cell death responses across cancer types, JH530 offers a uniquely specific methuosis induction profile. The compound's resistance to caspase inhibition (Z-VAD-FMK fails to rescue cell death) and autophagy blockade distinguishes it from less specific methuosis inducers that activate multiple death pathways simultaneously [1]. This specificity makes JH530 the preferred tool compound for experiments requiring unambiguous attribution of biological effects to methuosis rather than to mixed or undefined cell death mechanisms [1].

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